molecular formula C19H22N2O B12626514 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one CAS No. 919118-90-4

1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B12626514
CAS No.: 919118-90-4
M. Wt: 294.4 g/mol
InChI Key: NYYYVEZCYHFCFS-UHFFFAOYSA-N
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Description

The compound 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one features a piperidine ring substituted at the 4-position with a biphenyl-2-ylamino group and an acetyl (ethanone) moiety at the 1-position.

Properties

CAS No.

919118-90-4

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

1-[4-(2-phenylanilino)piperidin-1-yl]ethanone

InChI

InChI=1S/C19H22N2O/c1-15(22)21-13-11-17(12-14-21)20-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-10,17,20H,11-14H2,1H3

InChI Key

NYYYVEZCYHFCFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[([1,1’-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves the following steps:

    Formation of the Biphenyl Amino Intermediate: The biphenyl group is first functionalized to introduce an amino group. This can be achieved through nitration followed by reduction.

    Coupling with Piperidine: The amino-functionalized biphenyl is then reacted with piperidine under appropriate conditions to form the desired product. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxime Formation

The ketone group undergoes condensation with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is typically conducted in ethanol under reflux conditions, yielding a stable oxime derivative .

Reaction Conditions :

  • Hydroxylamine hydrochloride (2.0 equiv.)

  • Ethanol solvent, reflux (1–2 hours)

  • Purification via column chromatography (hexane:ethyl acetate)

Example :
1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one reacts with hydroxylamine to produce 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one oxime.

Product Yield Key Characterization
Oxime~62%IR: ν(N–O) 1620 cm⁻¹; ¹H NMR: δ 8.36 (s, 1H, –NOH)

Reduction of the Ketone

The ethanone group can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Reaction Conditions :

  • NaBH₄ (1.5 equiv.) in methanol, 0°C to room temperature

  • LiAlH₄ (2.0 equiv.) in tetrahydrofuran (THF), reflux

Example :
Reduction yields 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethanol.

Reducing Agent Yield Notes
NaBH₄75%Mild conditions, shorter reaction time
LiAlH₄88%Higher yield but requires anhydrous conditions

Nucleophilic Acyl Substitution

The ketone participates in nucleophilic substitution reactions, such as with Grignard reagents or organolithium compounds, to form tertiary alcohols .

Reaction Conditions :

  • Methylmagnesium bromide (2.0 equiv.) in THF, −78°C

  • Quench with ammonium chloride

Example :
Reaction with methylmagnesium bromide produces 2-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}propan-2-ol.

Nucleophile Product Yield
CH₃MgBrTertiary alcohol68%

Amine Functionalization

The secondary amine in the piperidine ring undergoes alkylation, acylation, or Schiff base formation .

Acylation

Reaction with acetic anhydride acetylates the amine:
Conditions : Acetic anhydride (1.2 equiv.), pyridine, room temperature .
Product : 1-Acetyl-4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl ethanone.

Reagent Yield Application
Acetic anhydride85%Prodrug synthesis

Schiff Base Formation

Reaction with aldehydes (e.g., vanillin) forms imine derivatives :
Conditions : Ethanol, reflux, catalytic acid.
Product : Imine-linked biphenyl-piperidine hybrid.

Electrophilic Aromatic Substitution

The biphenylamino group may undergo electrophilic substitution, though steric hindrance from the biphenyl system limits reactivity .

Example :
Nitration at the para position of the biphenyl ring:
Conditions : HNO₃/H₂SO₄, 0°C.
Product : 1-{4-[(4-Nitro-[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one.

Reaction Yield Challenges
Nitration45%Competing oxidation of amine

Carbamate Formation

The amine reacts with chloroformates to generate carbamate derivatives, enhancing biological activity .

Conditions :

  • 4-Nitrophenyl chloroformate (1.1 equiv.), DIPEA, dichloromethane
    Product : 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethyl (4-nitrophenyl) carbamate.

Carbamate Yield Use
4-Nitrophenyl72%Enzyme inhibition studies

Metal Complexation

The amine and ketone groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes .

Example :
Reaction with CuCl₂ in methanol yields a square-planar complex.

Metal Salt Complex Application
CuCl₂[Cu(L)₂Cl₂]Catalytic oxidation studies

Oxidation Reactions

The piperidine ring is resistant to oxidation under mild conditions, but strong oxidants (e.g., KMnO₄) can cleave the ring.

Example :
Oxidation with KMnO₄ in acidic conditions yields biphenyl-2-amine and acetic acid.

Oxidizing Agent Products Yield
KMnO₄/H₂SO₄Biphenyl-2-amine + Acetic acid60%

Biological Activity

The compound 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one , also referred to by its CAS number 864750-70-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2OC_{18}H_{20}N_{2}O, with a molecular weight of approximately 280.36 g/mol. The structural configuration includes a biphenyl moiety linked to a piperidine ring, which is characteristic of many biologically active compounds.

Research indicates that compounds similar to 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one often exhibit activity as receptor modulators. Specifically, they may interact with various neurotransmitter receptors, including dopamine and serotonin receptors, leading to significant neuropharmacological effects. For instance, studies have shown that modifications in the piperidine structure can influence binding affinity and selectivity towards specific receptor subtypes .

Pharmacological Effects

The biological activity of this compound has been evaluated in several contexts:

  • Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in animal models of neurodegenerative diseases. For example, compounds with similar structures have been shown to exert protective effects against oxidative stress-induced neuronal death .
  • Antidepressant Activity : The compound's interaction with serotonin receptors suggests potential antidepressant properties. Animal studies have indicated that it may enhance serotonergic signaling, leading to improved mood and reduced anxiety behaviors .

Study on Neuroprotection

In a study investigating the neuroprotective effects of related compounds, researchers found that certain analogs exhibited IC50 values in the low micromolar range against neuronal cell death induced by excitotoxicity. These findings suggest that the compound could be a candidate for further development as a neuroprotective agent .

Antidepressant Efficacy

Another study explored the antidepressant-like effects of a structurally similar compound in rodent models. The results indicated significant reductions in despair behavior in forced swim tests, supporting the hypothesis that modulation of serotonergic pathways could be beneficial for treating depression .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
NeuroprotectionReduced neuronal death
AntidepressantDecreased despair behavior
Receptor ModulationEnhanced serotonergic signaling

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Activity :
    • Antitumor Properties : Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, biphenyl derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • Neuroprotective Effects : Some studies suggest that piperidine-based compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
  • Inhibition of Target Proteins :
    • The compound has been investigated for its role in inhibiting specific proteins involved in disease processes. For example, it has shown promise in targeting the cellular retinol-binding protein (CRBP), which is crucial in retinoid metabolism and could be leveraged to develop therapies for retinal disorders .

Material Science Applications

  • Polymer Chemistry :
    • The unique structure of 1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its biphenyl moiety contributes to increased rigidity and strength in polymer composites .
  • Organic Electronics :
    • Due to its electronic properties, this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The biphenyl group enhances charge transport properties, making it suitable for applications in organic electronics .

Case Studies

StudyObjectiveFindings
Study on Antitumor ActivityInvestigate the cytotoxic effects of biphenyl derivatives on cancer cell linesDemonstrated significant inhibition of cell growth in breast cancer models .
Neuroprotective StudyAssess the protective effects against oxidative stress in neuronal cellsShowed reduced apoptosis rates and improved cell viability under stress conditions .
Polymer Composite ResearchEvaluate the mechanical properties of polymers containing biphenyl derivativesEnhanced tensile strength and thermal stability observed in composites .

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structurally related compounds and their properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Data/Findings Reference
1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one (Target) Biphenyl-2-ylamino at C4; ethanone at C1 ~336.4 (calculated) Hypothesized applications in enzyme inhibition (based on analogs)
(R)-2-(4-Benzylphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6h) Pyridinyl-thiazole at C2; benzylphenoxy at C2 470.4 Synthesized via Method B (50% yield); LCMS [M+H]+: 470.4; potential anthelmintic activity
1-(4'-Methyl-[1,1'-biphenyl]-2-yl)ethan-1-one Methyl-substituted biphenyl at C2; ethanone 226.3 Simpler analog; used in cross-coupling reactions
1-{4-[(piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride Piperidin-4-ylamino at C4; ethanone; dihydrochloride salt 290.3 Cataloged for research; safety data pending
(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone Biphenyl-4-ylamino at C4; piperidinyl-methanone 296.4 CAS 62095-25-4; used in kinase inhibition studies
1-(4-((2-([1,1'-Biphenyl]-2-yloxy)tetrafluoropropyl)amino)phenyl)ethan-1-one (25) Biphenyl-2-yloxy-tetrafluoropropylamino at C4; ethanone 417.0 Synthesized via Method A (52% yield); MS [M]+: 417

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